molecular formula C15H22N2O18P2 B1254892 UDP-D-galacturonate

UDP-D-galacturonate

Cat. No. B1254892
M. Wt: 580.28 g/mol
InChI Key: HDYANYHVCAPMJV-GXNRKQDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-D-Galacturonate, also known as udpgalacturonic acid or UDP-gal-ua, belongs to the class of organic compounds known as pyrimidine nucleotide sugars. These are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group. UDP-D-Galacturonate is soluble (in water) and a moderately acidic compound (based on its pKa). UDP-D-Galacturonate can be biosynthesized from alpha-D-galacturonic acid.
UDP-alpha-D-galacturonic acid is an UDP-D-galacturonic acid. It has a role as a mouse metabolite. It derives from an alpha-D-galacturonic acid. It is a conjugate acid of an UDP-alpha-D-galacturonate(3-).

Scientific Research Applications

Biosynthesis and Functional Characterization in Plants

UDP-D-galacturonate (UDP-GalA) plays a crucial role in the biosynthesis of polysaccharides in various plants. For instance, in Ornithogalum caudatum, UDP-GalA is incorporated into polysaccharides, and the biosynthesis involves specific UDP-d-glucuronic acid 4-epimerases (UGlcAE) as revealed in studies like the one by (Yin et al., 2016). Similarly, research on maize and rice has shown that plant UGlcAE isoforms have distinct enzymatic properties, essential for the synthesis of plant polysaccharides (Gu et al., 2009).

Involvement in Pectin Synthesis

UDP-GalA is a key precursor in the synthesis of pectic polysaccharides. In Arabidopsis thaliana, the epimerization of UDP-d-glucuronate to UDP-GalA for pectin synthesis has been demonstrated (Usadel et al., 2004). The process involves specific UDP-d-glucuronate 4-epimerases, indicating the role of UDP-GalA in cell wall biosynthesis.

Enzymatic Synthesis and Purification Studies

Studies like those by (Orellana and Mohnen, 1999) have focused on the enzymatic synthesis and purification of UDP-GalA. This is crucial for understanding the metabolism of UDP-GalA in cellular processes such as the synthesis of pectic polysaccharides.

Role in Glycosyltransferase Activity

Research has also explored the role of UDP-GalA in glycosyltransferase activities. For instance, studies on Arabidopsis have characterized enzymes that use UDP-GalA as a substrate for the synthesis of various cell-surface polysaccharides (Gu and Bar-Peled, 2004).

Application in Studying Nucleotide Sugar Transporters

UDP-GalA is used in studies focusing on the transport and metabolism of nucleotide sugars in cellular compartments like the Golgi apparatus. For example, methods have been developed for synthesizing and purifying radiolabeled UDP-GalA to study nucleotide sugar transporters (Basu et al., 2000).

properties

Product Name

UDP-D-galacturonate

Molecular Formula

C15H22N2O18P2

Molecular Weight

580.28 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/t4-,6-,7+,8-,9-,10-,11+,12-,14-/m1/s1

InChI Key

HDYANYHVCAPMJV-GXNRKQDOSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)C(=O)O)O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O

physical_description

Solid

synonyms

UDP-gal-UA
UDP-galacturonic acid
uridine 5'-(alpha-D-galactopyranosyluronic acid pyrophosphate)
uridine diphosphogalacturonic acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UDP-D-galacturonate
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UDP-D-galacturonate
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UDP-D-galacturonate
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UDP-D-galacturonate
Reactant of Route 5
UDP-D-galacturonate
Reactant of Route 6
UDP-D-galacturonate

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